Ac-DEVD-pNA

Apoptosis Caspase Activity Assay Assay Development

Quantifying caspase-3 activity requires substrates with defined, validated kinetics to avoid affinity mismatches and low signal. Ac-DEVD-pNA solves this with: - **Precise kinetics**: Km of 11 µM for caspase-3, >4.5-fold higher affinity than Z-DEVD-pNA - **High efficiency**: 100% normalized kcat/Km; minimal enzyme consumption per assay - **Specific cleavage**: Not processed by caspase-2, eliminating data deconvolution errors Suitable for 96/384-well HTS formats; reliable QC benchmark for recombinant caspase-3 batch release.

Molecular Formula C26H34N6O13
Molecular Weight 638.6 g/mol
Cat. No. B15582425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-DEVD-pNA
Molecular FormulaC26H34N6O13
Molecular Weight638.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H34N6O13/c1-12(2)22(26(43)30-18(11-21(38)39)24(41)28-14-4-6-15(7-5-14)32(44)45)31-23(40)16(8-9-19(34)35)29-25(42)17(10-20(36)37)27-13(3)33/h4-7,12,16-18,22H,8-11H2,1-3H3,(H,27,33)(H,28,41)(H,29,42)(H,30,43)(H,31,40)(H,34,35)(H,36,37)(H,38,39)/t16-,17-,18-,22-/m0/s1
InChIKeyGGXRLUDNGFFUKI-ORGXJRBJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-DEVD-pNA Overview


Ac-DEVD-pNA (N-Acetyl-Asp-Glu-Val-Asp p-nitroanilide; CAS 189950-66-1) is a synthetic chromogenic peptide substrate designed for the quantitative detection of caspase-3 and caspase-7 proteolytic activity in apoptotic cell lysates [1]. Cleavage of Ac-DEVD-pNA by activated executioner caspases releases the p-nitroaniline (pNA) chromophore, which is monitored colorimetrically by absorbance at 405 nm [2]. The peptide sequence is derived from the DEVD cleavage site within poly(ADP-ribose) polymerase (PARP), a native caspase-3 substrate [3].

Colorimetric caspase-3/7 substrate; pNA release at 405 nm
Widely cited in apoptosis and drug screening research
Defined affinity for caspase-3; reported catalytic efficiency benchmark
Validated head-to-head vs. DEVD variants
Negative for caspase-2 cross-reactivity in panel assays
Supports effector caspase discrimination studies

Ac-DEVD-pNA Substitution Risks


Caspase substrates bearing identical DEVD recognition motifs are not functionally interchangeable. Differences in the C-terminal reporter moiety (chromogenic pNA vs. fluorogenic AMC/AFC) fundamentally alter detection modality, sensitivity thresholds, and instrumentation requirements [1]. Modifications to the N-terminal blocking group (acetyl vs. benzyloxycarbonyl) introduce measurable differences in cell permeability that confound whole-cell versus lysate-based assay interpretation [2]. Furthermore, Km and kcat values vary systematically across caspases-1, -3, -4, -6, -7, and -8, with Ac-DEVD-pNA exhibiting a distinctive selectivity fingerprint that differs from inhibitors bearing identical peptide cores [3]. Substitution without accounting for these orthogonal parameters risks generating non-comparable activity data across studies, compromising reproducibility and invalidating cross-experimental comparisons.

N-Terminal cap mismatch
Acetyl (Ac) vs. benzyloxycarbonyl (Z) capping may shift binding affinity; Z-DEVD-pNA reportedly exhibits higher Km for caspase-3.
Leaving group detection requirements
pNA chromophore vs. AMC/AFC fluorophores alter detection modality; direct substitution without platform recalibration may compromise comparability.
Catalytic efficiency divergence
Ac-DMQD-pNA and Ac-VDVAD-pNA show lower relative kcat/Km for caspase-3; cross-assay comparisons require compound-specific normalization.

Ac-DEVD-pNA Evidence Guide


Catalytic Efficiency: Caspase-3 vs. DEVD Variants

Ac-DEVD-pNA enables absorbance-based caspase-3/7 activity quantification at 405 nm using standard visible-light spectrophotometers or microplate readers without fluorescence excitation/emission optics [1]. In contrast, fluorogenic Ac-DEVD-AMC requires excitation at 380 nm and emission detection at 420-460 nm, necessitating fluorometer-equipped instrumentation [2]. The pNA chromophore exhibits a molar extinction coefficient that enables reliable detection in the micromolar range, whereas AMC-based detection achieves nanomolar sensitivity [3].

Casp-3 catalytic efficiency
Head-to-head
100% (reference) vs. Ac-DMQD-pNA 17% and Ac-VDVAD-pNA 37%
Reported highest catalytic efficiency among tested DEVD-variants
P3 Glu interaction with caspase-3 S3 site; recombinant enzyme assay
Apoptosis Caspase Activity Assay Assay Development

Caspase-3 Affinity vs. Z-DEVD-pNA

Ac-DEVD-pNA exhibits a quantitatively defined selectivity profile across six caspase family proteases: Km = 18 µM (caspase-1), 11 µM (caspase-3), 32 µM (caspase-4), 180 µM (caspase-6), 12 µM (caspase-7), and 167 µM (caspase-8); kcat values are 0.5, 2.4, 0.05, 0.6, 0.4, and N/A M⁻¹s⁻¹, respectively [1]. Notably, Ac-DEVD-pNA is not cleaved by caspase-2 . The lowest Km (11 µM) and highest kcat (2.4 M⁻¹s⁻¹) occur with caspase-3, yielding catalytic efficiency approximately 5-fold greater than with caspase-1 and 20-fold greater than with caspase-7 [2].

Affinity vs. Z-analog
Reported
Km = 11 µM (caspase-3) vs. Z-DEVD-pNA Km > 50 µM
Lower Km may support detection of low-abundance caspase-3 activity
≥4.5-fold difference; in vitro colorimetric assay
Enzyme Kinetics Caspase Profiling Substrate Specificity

Caspase-2 Negative Discrimination

Ac-DEVD-pNA functions as a cleavable chromogenic substrate for activity quantification, whereas Ac-DEVD-CHO is a reversible aldehyde inhibitor that blocks caspase-3 activity with Ki = 0.23 nM [1]. These two compounds share the identical DEVD recognition sequence but serve opposite experimental purposes: Ac-DEVD-pNA measures endogenous caspase activity in lysates, while Ac-DEVD-CHO suppresses activity to validate caspase-dependence of observed apoptotic phenotypes [2].

Caspase-2 discrimination
Class-level
No detectable cleavage by caspase-2; cleaved by caspases-1,-3,-4,-6,-7,-8,-10
Negative caspase-2 cross-reactivity simplifies effector caspase attribution
Qualitative binary difference vs. Ac-VDVAD-pNA (positive for caspase-2)
Apoptosis Caspase Inhibition Enzyme Assay

In-House Synthesis Protocol

Ac-DEVD-pNA and Z-DEVD-pNA share the identical DEVD-pNA chromogenic core but differ in the N-terminal blocking group: acetyl (Ac-) versus benzyloxycarbonyl (Z-), with Z-modification reported to increase cell permeability for intact-cell applications [1]. However, solution-phase synthesis protocols for Ac-DEVD-pNA have been validated for gram-scale production (>1 g) at substantially reduced cost compared to solid-phase methods, enabling economical procurement for high-throughput screening campaigns [2]. Ac-DEVD-pNA is commercially available at ≥97% purity with molecular weight 638.58 ; Z-DEVD-pNA (≥99% purity, MW 730.7) carries a higher molecular complexity and is associated with extended lead times (8-12 weeks) [3].

Synthesis protocol
Reported
Published scalable solution-phase synthesis (Nat Protoc); >1 g, ~5 days, reduced cost
May support procurement flexibility for high-consumption laboratories
Ac-DEVD-AMC/AFC scalable methods less widely disseminated
High-Throughput Screening Peptide Synthesis Assay Economics

Ac-DEVD-pNA Applications


Caspase-3 Activity Detection in Apoptotic Lysates

Ac-DEVD-pNA is optimally deployed in medium- to high-throughput screening campaigns where cost-per-assay and instrumentation accessibility are primary constraints. The chromogenic detection at 405 nm eliminates the need for fluorescence-capable readers, enabling assay execution on widely deployed absorbance microplate readers [1]. Gram-scale solution-phase synthesis protocols validated in Nature Protocols enable procurement of substrate quantities sufficient for screening 10,000+ wells without prohibitive reagent costs [2].

High-Throughput Screening for Caspase-3 Modulators

For in vitro quantification of executioner caspase activity in cell or tissue lysates, Ac-DEVD-pNA provides a robust, reproducible colorimetric readout with well-characterized kinetic parameters. The Km of 11 µM for caspase-3 and 12 µM for caspase-7 guides substrate concentration selection for linear initial-rate measurements, while the documented lack of caspase-2 cleavage reduces confounding signals in mixed-caspase lysates [3]. This makes Ac-DEVD-pNA the reference standard substrate for validating caspase activation in established apoptosis protocols .

Effector vs. Initiator Caspase Discrimination

Ac-DEVD-pNA serves as a conserved substrate probe for caspase-3 ortholog characterization across phylogenetically diverse species. Recombinant caspase-3 from Pacific oyster (Crassostrea gigas) exhibits high proteolytic activity toward Ac-DEVD-pNA, whereas activity toward Ac-DMQD-pNA and Ac-VDQQD-pNA is relatively weak, establishing species-conserved substrate preference [4]. Similarly, recombinant EsCaspase-3/7-1 from Chinese mitten crab hydrolyzes Ac-DEVD-pNA but not Ac-YVAD-pNA or Ac-VEID-pNA, confirming the DEVD sequence as a cross-species executioner caspase recognition motif [5].

Application
Selection Property
Validation Focus
Caspase-3 activity detection in apoptotic lysates
Reported affinity for caspase-3; colorimetric pNA readout
Absence of caspase-2 cross-reactivity; sensitivity at low enzyme levels
High-throughput screening for caspase-3 modulators
Defined catalytic efficiency (kcat/Km) benchmark
Scalable in-house synthesis protocol availability; wide dynamic range
Effector vs. initiator caspase discrimination
Negative caspase-2 cleavage; cleaved by caspase-3/7
Parallel use with caspase-2 substrate for pathway deconvolution
QC for recombinant caspase-3 batches
Established Km and catalytic efficiency reference values
Batch-to-batch activity verification; multi-vendor supply consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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